molecular formula C10H11F2NO B13231008 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13231008
M. Wt: 199.20 g/mol
InChI Key: LXIIDDMPFGDQIK-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a fluorinated organic compound that belongs to the class of nitrogen-containing heterocycles. The presence of the difluoromethoxy group (OCF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the difluoromethoxy group into the tetrahydroisoquinoline scaffold. One common method includes the etherification of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction often requires the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the etherification process .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves continuous flow processes and recycling of reagents to minimize waste and reduce costs. The use of advanced catalytic systems and automated reactors helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 5-Trifluoromethoxy-1,2,3,4-tetrahydroisoquinoline
  • 5-Difluoromethoxy-2-mercapto-1H-benzimidazole

Comparison: Compared to its analogs, 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline exhibits unique properties due to the presence of the difluoromethoxy group. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in drug design and material science .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-3,10,13H,4-6H2

InChI Key

LXIIDDMPFGDQIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC=C2)OC(F)F

Origin of Product

United States

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